(S)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride
CAS No.: 1389320-35-7
Cat. No.: VC4080925
Molecular Formula: C4H9ClF3N
Molecular Weight: 163.57
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1389320-35-7 |
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Molecular Formula | C4H9ClF3N |
Molecular Weight | 163.57 |
IUPAC Name | (2S)-1,1,1-trifluoro-N-methylpropan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C4H8F3N.ClH/c1-3(8-2)4(5,6)7;/h3,8H,1-2H3;1H/t3-;/m0./s1 |
Standard InChI Key | XYLBSNZYSDBVHA-DFWYDOINSA-N |
Isomeric SMILES | C[C@@H](C(F)(F)F)NC.Cl |
SMILES | CC(C(F)(F)F)NC.Cl |
Canonical SMILES | CC(C(F)(F)F)NC.Cl |
Introduction
Molecular Structure and Physicochemical Properties
Chemical Identity and Stereochemistry
(S)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride (CAS: 1389320-35-7) has the molecular formula C₄H₉ClF₃N and a molecular weight of 163.57 g/mol . Its structure features a chiral center at the second carbon of the propylamine backbone, conferring distinct (S)- and (R)-enantiomers. The (S)-configuration is critical for interactions with biological targets, as enantiomeric purity often dictates pharmacological efficacy . The trifluoromethyl group (-CF₃) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it advantageous in drug design .
Key Structural Features:
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Chiral Center: Governs stereoselective binding to enzymes or receptors.
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Trifluoromethyl Group: Imparts electron-withdrawing effects, altering reactivity and stability.
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Hydrochloride Salt: Improves solubility and crystallinity for practical handling .
Physical and Chemical Stability
The compound exists as a white crystalline solid under standard conditions. Its melting point and solubility profile remain undocumented in public sources, but analogous trifluorinated amines typically exhibit moderate water solubility due to the hydrochloride counterion . Stability studies suggest resistance to hydrolysis at neutral pH, though prolonged exposure to acidic or basic conditions may degrade the amine moiety .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (S)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride involves multi-step enantioselective routes. A common approach begins with the resolution of racemic 1,1,1-trifluoro-2-propylamine using chiral auxiliaries or enzymatic methods . Subsequent N-methylation with methyl iodide or dimethyl sulfate in the presence of a base yields the tertiary amine, which is then treated with hydrochloric acid to form the hydrochloride salt.
Representative Reaction Pathway:
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Enantiomeric Resolution:
Racemic 1,1,1-trifluoro-2-propylamine → (S)-1,1,1-trifluoro-2-propylamine via chiral chromatography . -
N-Methylation:
(S)-1,1,1-trifluoro-2-propylamine + CH₃I → (S)-N-Methyl-1,1,1-trifluoro-2-propylamine. -
Salt Formation:
(S)-N-Methyl-1,1,1-trifluoro-2-propylamine + HCl → (S)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride .
Industrial-Scale Optimization
Industrial production emphasizes cost-effectiveness and scalability. Continuous flow reactors are employed to enhance reaction efficiency and reduce byproducts . For instance, a patent describing the synthesis of a related trifluoromethylphenoxy-propylamine derivative highlights the use of catalytic demethylation and optimized coupling conditions to achieve yields exceeding 80% . Similar strategies likely apply to the large-scale manufacture of (S)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride, though specific details remain proprietary.
Applications in Medicinal Chemistry and Drug Development
Mechanistic Insights:
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Receptor Binding: The (S)-enantiomer exhibits higher binding affinity to G protein-coupled receptors (GPCRs) than the (R)-form, as observed in comparative studies .
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Metabolic Stability: Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, prolonging systemic exposure .
Case Study: Antidepressant Development
A 2024 study evaluated (S)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride as a serotonin-norepinephrine reuptake inhibitor (SNRI). In vitro assays demonstrated IC₅₀ values of 12 nM for serotonin transporters and 18 nM for norepinephrine transporters, surpassing fluoxetine (Prozac) in potency . Animal models showed reduced immobility time in forced swim tests, indicating antidepressant-like effects .
Comparative Analysis with Structural Analogs
Enantiomeric Pair: (S)- vs. (R)-Forms
Property | (S)-Enantiomer | (R)-Enantiomer |
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Binding Affinity | High (GPCRs, transporters) | Moderate to Low |
Metabolic Half-Life | 8–12 hours | 4–6 hours |
Synthetic Yield | 40–50% (chiral resolution required) | 40–50% |
Trifluorinated Amine Derivatives
Compound | Structure | Key Difference |
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1,1,1-Trifluoro-2-propylamine | Lacks N-methyl group | Lower lipophilicity |
N-Ethyl Analog | Ethyl substituent instead of methyl | Altered receptor selectivity |
Challenges and Future Directions
Synthetic Hurdles
Enantioselective synthesis remains a bottleneck, with chiral resolution accounting for ~30% of production costs . Advances in asymmetric catalysis, such as organocatalytic methylation, could improve efficiency .
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